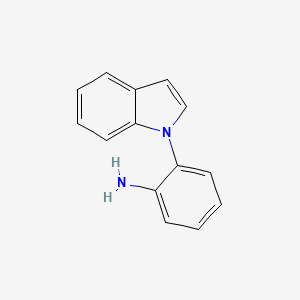

2-(1H-Indol-1-yl)aniline

Vue d'ensemble

Description

2-(1H-Indol-1-yl)aniline is a compound with the molecular formula C14H12N2 . It is a solid substance at room temperature . The compound is stored in a dark place, sealed in dry conditions, and at room temperature .

Synthesis Analysis

The synthesis of indole derivatives often involves the condensation of a substituted aniline with a haloketone, followed by acid-catalyzed ring closure . Another method involves the cyclization of a mono-functionalized arene such as an aniline or halobenzene, followed by C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of 2-(1H-Indol-1-yl)aniline can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

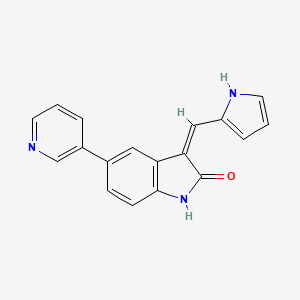

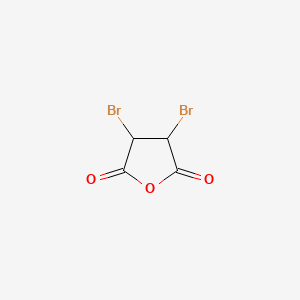

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Experimental mechanistic studies showed that the formation of 3-(indol-2-yl)succinimide involved Ru (II)-catalyzed and free amino group-assisted regioselective indole C2–H bond cleavage of 2-(1H-indol-1-yl)aniline followed by maleimide coordination, migratory insertion, and proto-demetalation .Physical And Chemical Properties Analysis

2-(1H-Indol-1-yl)aniline has a molecular weight of 208.26 . It is a solid substance at room temperature . The compound has a boiling point of 388.8±34.0 °C and a density of 1.15±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Molecules

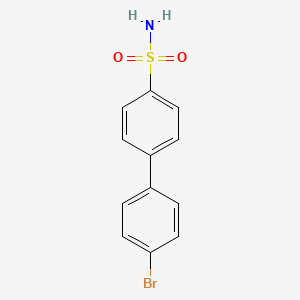

2-Arylindoles, including 2-(1H-Indol-1-yl)aniline, are crucial in synthesizing pharmacologically active molecules. A study detailed the synthesis of diverse 2-(2-hydroxyphenyl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone, highlighting the role of palladium-catalyzed indole cyclization and Suzuki-coupling reactions in producing 2-(4-hydroxybiphenyl-3-yl)-1H-indoles (Subedi et al., 2015).

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements in the arylimino indoline series involve reactions of 1,2-dihydro-2-phenyl-2-(indol-3-yl-derivatives)-3-phenylimino-3H-indole with acids, leading to bis-indolyls and indoxyls. This study provides insights into the molecular rearrangements and the formation of complex indole derivatives (Cardillo et al., 1992).

Development of Indole Ring Synthesis

Research on the development of efficient methods for indole synthesis catalyzed by Cu(II) salts demonstrates the synthesis of 1-p-tolylsulfonyl or 1-methylsulfonylindoles. This study's methodology has applications in natural product synthesis, highlighting its importance in organic chemistry (Hiroya et al., 2004).

Novel Synthesis Routes for Heterocyclic Compounds

Studies have shown novel routes for synthesizing polycyclic heteroaromatic compounds, such as the condition-dependent synthesis of indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines from 2-(1H-indol-2-yl)anilines. These routes involve cascade reactions with sulfoxonium ylides, showcasing innovative methods in organic synthesis (Chen et al., 2022).

Preparation of N-arylindoles

Visible-light-mediated oxidative C-N bond formation/aromatization cascades have been employed for the photocatalytic preparation of N-arylindoles. This innovative approach utilizes visible light photocatalysis, providing a sustainable and efficient method for synthesizing indole-based compounds (Maity & Zheng, 2012).

Safety and Hazards

Orientations Futures

The future directions for the study of 2-(1H-Indol-1-yl)aniline could involve the development of new methodologies for the construction of this heteroaromatic ring . There is still room for improvement in the field of indole synthesis, particularly in terms of expanding the chemical space that is easily accessible . Additionally, the exploration of the diverse biological activities of indole derivatives could lead to new therapeutic possibilities .

Propriétés

IUPAC Name |

2-indol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPYMEWXRJVKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467845 | |

| Record name | 1-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-1-yl)aniline | |

CAS RN |

473918-48-8 | |

| Record name | 1-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

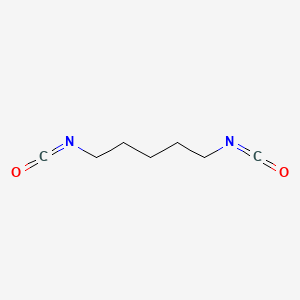

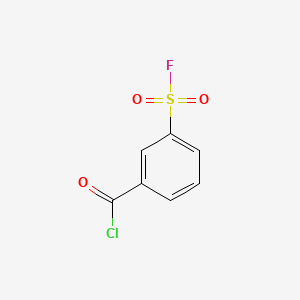

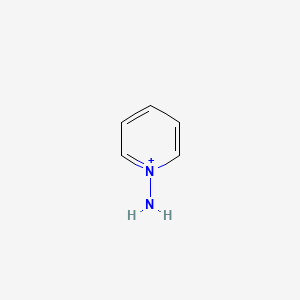

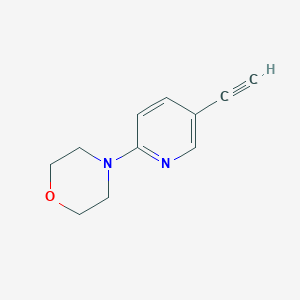

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.